molecular formula C19H20N6O4S B11336295 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-nitrobenzenesulfonamide

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B11336295
M. Wt: 428.5 g/mol
InChI Key: HYXLAHCTOJLULH-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups, linked to a phenyl ring with a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Substitution Reactions: The dimethylamino and methyl groups are introduced to the pyrimidine ring via substitution reactions using reagents like dimethylamine and methyl iodide.

    Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring containing a nitrobenzene sulfonamide group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and molecular targets.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the nitrobenzene sulfonamide moiety can participate in various biochemical pathways. These interactions can lead to modulation of cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA: This compound shares a similar pyrimidine structure but differs in the substituents on the phenyl ring.

    2,4-DIAMINO-6-DIMETHYLAMINO-1,3,5-TRIAZINE: Another compound with a similar pyrimidine core but different functional groups.

Uniqueness

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N6O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C19H20N6O4S/c1-13-20-18(12-19(21-13)24(2)3)22-14-7-9-15(10-8-14)23-30(28,29)17-6-4-5-16(11-17)25(26)27/h4-12,23H,1-3H3,(H,20,21,22)

InChI Key

HYXLAHCTOJLULH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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